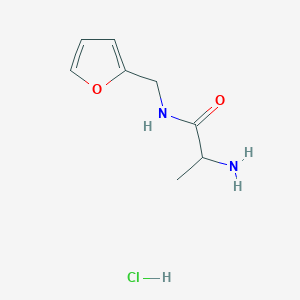

2-Amino-N-(2-furylmethyl)propanamide hydrochloride

Description

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader exploration of furan-containing compounds and their biological significance. The foundational work in furan chemistry traces back to 1832, when German chemist Johann Wolfgang Dobereiner first isolated furfural as a derivative of furan during formic acid synthesis, with Carl Harries later deducing its structural framework in 1901. This early pioneering work established the fundamental understanding of furan ring systems that would later prove essential for developing more complex furan-containing derivatives.

The specific development of this compound emerged from research into bacilysin biosynthesis pathways and the need for synthetic intermediates that could serve as alanylglycine equivalents. The compound first appeared in chemical databases with a creation date of December 5, 2007, as documented in PubChem records, indicating its relatively recent emergence in the chemical literature. The discovery and synthesis of this compound were particularly driven by research into bacilysin synthetase mechanisms, where 2-furfurylamine was identified as a crucial precursor for synthesizing the compound as a novel alanylglycine equivalent.

The development of this compound also coincided with increased interest in antimicrobial peptide research and natural product biosynthesis studies. Bacilysin, produced by various Bacillus species, demonstrated significant antimicrobial properties through its unique mechanism of inhibiting glucosamine 6-phosphate synthase, an essential enzyme in bacterial cell wall synthesis. This biological activity sparked interest in developing synthetic analogs and intermediates, including this compound, to better understand and potentially exploit these antimicrobial mechanisms.

Chemical Classification and Structural Analogues

This compound belongs to the chemical class of amino acid derivatives, specifically categorized as a substituted propanamide featuring both amino and furan functional groups. The compound exhibits a molecular formula of C8H13ClN2O2 with a molecular weight of 204.65 grams per mole, positioning it within the range of small to medium-sized organic molecules suitable for various research applications. The hydrochloride salt form enhances the compound's water solubility characteristics, making it particularly valuable for biological and biochemical studies.

The structural framework of this compound can be systematically analyzed through its key functional components. The base structure consists of a propanamide backbone with an amino group substitution at the second carbon position, creating a chiral center that contributes to the compound's stereochemical properties. The furan-2-ylmethyl substituent attached to the amide nitrogen introduces aromatic heterocyclic character, significantly influencing the compound's electronic properties and potential biological interactions.

Several structural analogues exist within the chemical literature, demonstrating the versatility of this molecular framework. Notable analogues include 2-amino-N-(furan-2-ylmethyl)-N-methylbutanamide hydrochloride, which features an extended alkyl chain and additional methyl substitution. Another related compound, 2-[(2,5-dimethylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)propanamide, incorporates sulfonamide functionality while maintaining the core furan-2-ylmethyl propanamide structure. These structural variations provide insights into structure-activity relationships and potential modifications for specific research applications.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C8H13ClN2O2 | 204.65 | Amino propanamide, furan-2-ylmethyl, HCl salt |

| 2-Amino-N-(furan-2-ylmethyl)-N-methylbutanamide hydrochloride | C10H17ClN2O2 | 232.70 | Extended butanamide chain, N-methyl substitution |

| 2-[(2,5-dimethylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)propanamide | C16H20N2O4S | 336.4 | Sulfonamide functionality, dimethylphenyl group |

Academic and Industrial Significance

The academic significance of this compound extends across multiple research domains, with particular prominence in biochemical studies focused on antimicrobial peptide synthesis and natural product biosynthesis mechanisms. The compound has emerged as a crucial research tool in bacilysin biosynthesis studies, where it serves as a synthetic equivalent to naturally occurring amino acid components. This application has provided researchers with valuable insights into the complex enzymatic pathways involved in natural antibiotic production by Bacillus species.

In the context of enzyme studies, the compound has proven particularly valuable for investigating bacilysin synthetase activity and understanding how this enzyme system constructs the unique dipeptide structure of bacilysin. Research has demonstrated that the compound can be incorporated into enzymatic assays to study the specificity and mechanism of L-amino acid ligases involved in bacilysin biosynthesis. These studies have contributed significantly to the broader understanding of non-ribosomal peptide synthesis mechanisms and the evolution of antimicrobial resistance strategies in bacterial systems.

The industrial significance of this compound lies primarily in its role as a synthetic intermediate and research reagent. Chemical manufacturers and research institutions utilize the compound for developing novel antimicrobial agents and studying structure-activity relationships in bioactive peptides. The compound's availability from multiple chemical suppliers, including specialized research chemical companies, indicates its established position in the research marketplace. Industrial applications also extend to the development of synthetic methodologies for producing bacilysin analogs and related antimicrobial compounds.

Furthermore, the compound represents an important component in the broader pharmaceutical research pipeline, particularly in the development of novel antibiotic strategies. As antibiotic resistance continues to pose significant challenges to modern medicine, compounds like this compound provide valuable tools for understanding natural antimicrobial mechanisms and potentially developing new therapeutic approaches. The compound's role in bacilysin research has contributed to a deeper understanding of how bacteria naturally produce antimicrobial substances, knowledge that could inform the design of next-generation antibiotic drugs.

| Research Domain | Specific Applications | Key Research Outcomes |

|---|---|---|

| Biochemical Studies | Bacilysin synthetase assays, enzyme mechanism studies | Enhanced understanding of non-ribosomal peptide synthesis |

| Antimicrobial Research | Synthetic analog development, structure-activity studies | Identification of novel antimicrobial mechanisms |

| Industrial Chemistry | Research reagent production, intermediate synthesis | Standardized synthetic methodologies |

| Pharmaceutical Development | Antibiotic development, resistance mechanism studies | Potential therapeutic target identification |

Propriétés

IUPAC Name |

2-amino-N-(furan-2-ylmethyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.ClH/c1-6(9)8(11)10-5-7-3-2-4-12-7;/h2-4,6H,5,9H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHLYYZGOLTEMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CO1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Method A: Reaction of Furan Derivatives with Amines

One common method involves the reaction of 2-furylmethanol with an appropriate amine to form an amide bond. The steps are as follows:

-

- The diethyl ester can be hydrolyzed under basic conditions to yield the corresponding acid, which can then undergo further transformations.

Method B: Direct Synthesis from Amino Acids

Another approach involves starting from amino acids:

-

- An amino acid (e.g., L-alanine) is reacted with a furan derivative under acidic conditions to facilitate the formation of an amide bond.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield | Notes |

|---|---|---|---|---|

| A | 2-Furylmethanol | PBr3, NaOEt | ~81% | Utilizes less stable intermediates |

| B | Amino acids | HCl | Variable | More straightforward but may require purification |

Research Findings

Recent studies have focused on optimizing these preparation methods to enhance yields and reduce by-products:

Catalytic Systems : Utilizing catalytic asymmetric synthesis has shown promise in improving enantiomeric purity when synthesizing β-amino acids, which are structurally related to our target compound.

Alternative Halogenation Techniques : Research indicates that using brominated furan derivatives instead of chlorinated ones can mitigate stability issues during purification processes.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-N-(2-furylmethyl)propanamide hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

Substitution: The amino group in the compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions to prevent unwanted side reactions.

Substitution: Substitution reactions often involve the use of halogenating agents or other electrophiles in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while reduction can produce amine derivatives.

Applications De Recherche Scientifique

2-Amino-N-(2-furylmethyl)propanamide hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 2-Amino-N-(2-furylmethyl)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and furan ring play crucial roles in its binding to target proteins or enzymes, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Propanamide derivatives are characterized by their amino-substituted backbone and diverse substituents. Below is a comparative table highlighting key compounds:

Key Observations:

- Molecular Weight : Derivatives with bulkier groups (e.g., 246.71 g/mol for the fluorophenylmethyl analog) may exhibit reduced solubility compared to simpler analogs like the fluoroethyl variant (170.61 g/mol) .

- Thermal Stability : The difluoroethyl analog (C63) has a defined melting range (148–151°C), suggesting crystalline stability, whereas data for the furylmethyl compound remain unreported .

Activité Biologique

2-Amino-N-(2-furylmethyl)propanamide hydrochloride is a compound with the molecular formula C₈H₁₃ClN₂O₂ and a molecular weight of 204.65 g/mol. Its structure includes a furan ring, which contributes to its unique biological properties. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.

- Molecular Formula : C₈H₁₃ClN₂O₂

- Molecular Weight : 204.65 g/mol

- CAS Number : 1220035-20-0

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Properties : The compound has shown potential antimicrobial effects against various pathogens, making it a candidate for further exploration in antibiotic development.

- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes, which could be beneficial in treating diseases related to enzyme overactivity, such as certain cancers or metabolic disorders.

- Cellular Interaction : The amino group and furan ring enhance binding affinity to proteins and enzymes, potentially leading to significant biological effects. Ongoing research aims to elucidate the specific pathways through which this compound exerts its biological activities.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| 2-Amino-N-(2-thienylmethyl)propanamide hydrochloride | Contains a thiophene ring | Different heterocyclic structure |

| 2-Amino-N-(2-pyridylmethyl)propanamide hydrochloride | Contains a pyridine ring | Exhibits distinct electronic properties |

| 2-Amino-N-(2-benzylmethyl)propanamide hydrochloride | Features a benzene ring | Aromatic properties influence reactivity |

The presence of the furan ring in this compound imparts distinct chemical reactivity and biological interactions compared to these similar compounds.

The biological activity of this compound can be attributed to several mechanisms:

- Binding Interactions : It may act as a ligand, forming complexes with various biomolecules, influencing enzyme activity and gene expression.

- Metabolic Pathways : The compound interacts with metabolic enzymes, potentially altering metabolic flux and affecting cellular functions .

- Subcellular Localization : The specific localization within cells may enhance its efficacy by targeting particular organelles involved in metabolic processes.

Case Studies and Research Findings

Recent studies have explored the biological effects of this compound:

- In vitro assays demonstrated that the compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.

- Enzyme inhibition studies revealed that the compound could effectively inhibit certain proteases involved in cancer progression. This suggests its potential application in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.